molecular formula C16H13N3S2 B482052 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 354130-16-8

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B482052
CAS RN: 354130-16-8
M. Wt: 311.4g/mol
InChI Key: ZOTUNJHUGJWGCG-UHFFFAOYSA-N
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Description

“4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic compound that contains several heterocyclic moieties, including an indole ring, a thiophene ring, and a pyrimidine ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The thiophene ring is a five-membered aromatic ring with a sulfur atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” is characterized by the presence of multiple aromatic rings, including an indole ring, a thiophene ring, and a pyrimidine ring . These rings are connected through a sulfur atom, forming a complex, polycyclic structure .

Future Directions

The future research on “4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” could focus on elucidating its synthesis methods, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential therapeutic applications could be explored given the reported biological activities of compounds containing indole, thiophene, and pyrimidine rings .

properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUNJHUGJWGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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